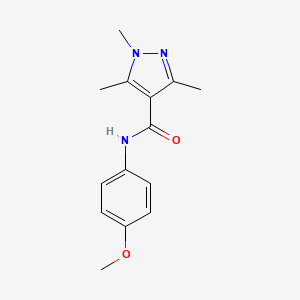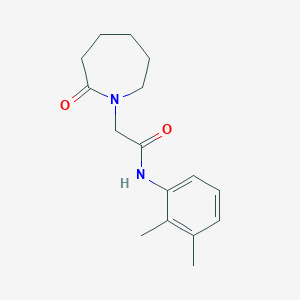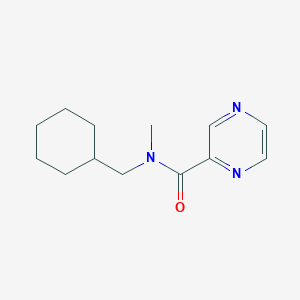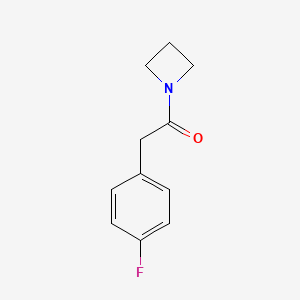
N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, commonly known as MTCP, is a synthetic compound that belongs to the pyrazole class of chemicals. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol in the body. MTCP has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, inflammation, and cancer.
Wirkmechanismus
MTCP exerts its pharmacological effects by inhibiting the activity of 11β-HSD1, which is involved in the conversion of inactive cortisone to active cortisol in the body. Cortisol is a hormone that regulates various physiological processes, including glucose metabolism, immune function, and stress response. Inhibition of 11β-HSD1 leads to a reduction in cortisol levels, which in turn can improve glucose metabolism, reduce inflammation, and inhibit cancer cell growth.
Biochemical and Physiological Effects
MTCP has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice. It has also been shown to reduce inflammation in models of rheumatoid arthritis and colitis. In addition, MTCP has been shown to inhibit cancer cell growth in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MTCP for lab experiments is its high potency and specificity for 11β-HSD1 inhibition. This allows for precise control of the target enzyme activity and reduces the risk of off-target effects. However, one of the limitations of MTCP is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, its high lipophilicity may limit its bioavailability and distribution in vivo.
Zukünftige Richtungen
There are several potential future directions for research on MTCP. One area of interest is in the development of more potent and selective inhibitors of 11β-HSD1, which could lead to improved therapeutic efficacy and reduced side effects. Another area of interest is in the investigation of MTCP's potential anti-cancer properties, particularly in combination with other chemotherapeutic agents. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of MTCP in vivo, in order to optimize dosing and administration regimens for clinical use.
Synthesemethoden
MTCP can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The chalcone is then treated with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the carboxamide group through reaction with chloroacetyl chloride. The final product is obtained through purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
MTCP has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of metabolic disorders, such as type 2 diabetes and obesity. MTCP has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of these diseases. It has also been investigated for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)14(18)15-11-5-7-12(19-4)8-6-11/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROBQZOUJSBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)







